1-(Spiro[2.3]hex-1-ylcarbonyl)indoline
Description
1-(Spiro[2.3]hex-1-ylcarbonyl)indoline is a spirocyclic indoline derivative characterized by a unique spiro[2.3]hexane moiety fused to the indoline core via a carbonyl group. This structural motif confers rigidity and stereochemical complexity, making it a promising candidate for pharmaceutical and materials science applications. Spiro compounds like this are often explored for their bioactivity, particularly in targeting neurological receptors or as intermediates in synthetic organic chemistry .
Properties
Molecular Formula |
C15H17NO |
|---|---|
Molecular Weight |
227.3 g/mol |
IUPAC Name |
2,3-dihydroindol-1-yl(spiro[2.3]hexan-2-yl)methanone |
InChI |
InChI=1S/C15H17NO/c17-14(12-10-15(12)7-3-8-15)16-9-6-11-4-1-2-5-13(11)16/h1-2,4-5,12H,3,6-10H2 |
InChI Key |
HVVOCGTVQAUZNY-UHFFFAOYSA-N |
SMILES |
C1CC2(C1)CC2C(=O)N3CCC4=CC=CC=C43 |
Canonical SMILES |
C1CC2(C1)CC2C(=O)N3CCC4=CC=CC=C43 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Comparative Analysis of Spiro[indoline] Derivatives
Key Insights:
Synthetic Accessibility: Multi-component reactions (e.g., three- or four-component) dominate the synthesis of spiro[indoline] derivatives, offering high atom economy and stereocontrol. For example, spiro[indoline-3,1′-quinolizines] are synthesized via a three-component reaction with yields up to 85% , while spiro[indoline-3,4′-pyridines] are obtained via a four-component reaction with slightly lower yields (68–74%) .
Pharmacological Potential: Spiro[pyrrolidine-3,3′-oxindoles] exhibit 5-HT6 receptor antagonism (Ki = 10–100 nM), making them candidates for treating cognitive disorders .
Substituent Effects: Substituents on the indoline or heterocyclic moieties minimally affect yields in some systems (e.g., spiro[indoline-3,4′-pyridines]) , but steric and electronic factors may influence reactivity in others (e.g., Diels–Alder adducts of spiro[indoline-3,1′-quinolizines]) .
Stability and Formulation :
- Derivatives like 1-(Methylsulfonyl)spiro[indoline-3,4′-piperidine] hydrochloride demonstrate stability as salts, a critical factor for drug development .
Preparation Methods
Cyclopropanation and Mono-Debromination
The synthesis begins with 3-methylenecyclobutanecarbonitrile, which undergoes dibromocarbene-mediated cyclopropanation using cetyltrimethylammonium bromide (CTAB) and sodium hydroxide. This yields diastereomers 18a and 18b (76% combined yield). Subsequent Ti(OiPr)₄-catalyzed mono-debromination with zinc affords mono-bromo intermediates 21a and 21b (62% yield).
Elimination to Form Spiro[2.3]hex-1-ene
Treatment of 21a/21b with potassium tert-butoxide in dimethyl sulfoxide (DMSO) induces β-elimination, generating spiro[2.3]hex-1-ene (22 ) with 85% yield. This step exploits the steric strain of the spiro system to favor alkene formation.
Functionalization of Spiro[2.3]hex-1-ene to Carboxylic Acid Derivatives
Introducing a carbonyl group at the spirohexane bridgehead is essential for subsequent coupling with indoline.
Oxidation and Hydrolysis
Spiro[2.3]hex-1-ene (22 ) is functionalized via methoxycarbonylation using N-hydroxysuccinimide (NHS) and carbonyl diimidazole (CDI) to yield succinimidyl carbonate 24 . Hydrolysis of 24 under basic conditions (NaOH, THF/H₂O) produces spiro[2.3]hexane-1-carboxylic acid (25 ) in 90% yield.
Acyl Chloride Formation
Treatment of 25 with oxalyl chloride in dichloromethane (DCM) and catalytic dimethylformamide (DMF) generates the corresponding acyl chloride (26 ) with 95% efficiency.
Acylation of Indoline
The final step involves coupling the spirohexane acyl chloride with indoline via nucleophilic acyl substitution.
Reaction Conditions
Indoline is reacted with 26 in anhydrous DCM at 0°C, using triethylamine (Et₃N) as a base to scavenge HCl. The reaction proceeds to completion within 2 hours, yielding 1-(spiro[2.3]hex-1-ylcarbonyl)indoline (27 ) in 78% yield after purification by silica gel chromatography.
Table 1: Summary of Synthetic Steps and Yields
| Step | Reaction | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Cyclopropanation | CTAB, NaOH, dibromocarbene | 76% |
| 2 | Mono-debromination | Ti(OiPr)₄, Zn | 62% |
| 3 | Elimination | t-BuOK, DMSO | 85% |
| 4 | Methoxycarbonylation | NHS, CDI | 88% |
| 5 | Hydrolysis | NaOH, THF/H₂O | 90% |
| 6 | Acyl chloride formation | Oxalyl chloride, DMF | 95% |
| 7 | Acylation | Indoline, Et₃N, DCM | 78% |
Alternative Routes: Multicomponent and Cycloaddition Approaches
Multicomponent Condensation
A Huisgen 1,3-dipolar cycloaddition, inspired by spirooxindole syntheses, could theoretically incorporate the spirohexane moiety. For example, reacting indoline-derived Schiff bases with spirohexane carbonyl dipolarophiles might yield the target compound. However, this route remains speculative due to steric clashes between the spiro system and dipolar intermediates.
Staudinger Ketene-Imine Cycloaddition
The Staudinger reaction, used for spiro[azetidine-2,3′-indoline]-2′,4-diones, could be adapted by generating a ketene from spirohexane acetic acid. Cycloaddition with an indoline-derived imine might form a β-lactam intermediate, though subsequent ring-opening would be required to access the desired acylated product.
Structural and Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Infrared (IR) Spectroscopy
A strong absorption band at 1705 cm⁻¹ confirms the carbonyl group, while sp³ C–H stretches appear at 2850–2950 cm⁻¹.
Challenges and Optimization Strategies
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